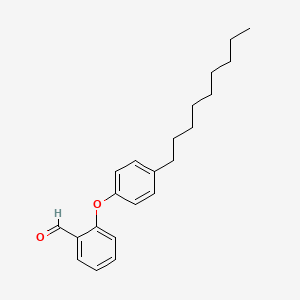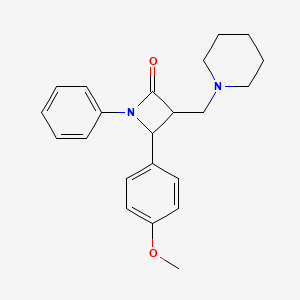
2-(4-Nonylphenoxy)benzaldehyde
Übersicht
Beschreibung
“2-(4-Nonylphenoxy)benzaldehyde” is a chemical compound with the molecular formula C22H28O2 . It has an average mass of 324.457 Da and a mono-isotopic mass of 324.208923 Da .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C22H28O2/c1-2-3-4-5-6-7-8-11-19-14-16-21(17-15-19)24-22-13-10-9-12-20(22)18-23/h9-10,12-18H,2-8,11H2,1H3 . This code represents the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Benzaldehydes are pivotal in synthetic organic chemistry due to their role as intermediates in the synthesis of natural products and pharmaceutical drugs. For instance, efficient methodologies for synthesizing labeled benzaldehydes through regio-selective formylation have been developed, showcasing the compound's utility in creating highly functionalized derivatives for research and industrial applications (Boga et al., 2014). Additionally, benzaldehydes have been used in the preparation of biocompatible chemosensors for pH, which can distinguish between normal cells and cancer cells, demonstrating their potential in biomedical applications (Dhawa et al., 2020).
Catalysis and Chemical Reactions
Benzaldehydes also play a crucial role in catalysis and various chemical reactions. For instance, the palladium-catalyzed hydrodeoxygenation of 2-hydroxybenzaldehyde has been studied using density functional theory, indicating the potential of benzaldehydes in catalytic conversion processes (Verma & Kishore, 2017). Such studies are essential for developing sustainable chemical processes and understanding the mechanisms at the molecular level.
Environmental and Green Chemistry
The research extends to environmental applications, such as the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions using NiFe2O4 nanoparticles. This demonstrates an environmentally friendly approach to synthesizing important industrial chemicals (Iraqui et al., 2020). Moreover, the use of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde highlights the optimization of conditions for enhanced chemical production, contributing to advancements in catalysis and material science (Sharma et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-(4-Nonylphenoxy)benzaldehyde are the cellular antioxidation systems . This compound disrupts these systems, which should be an effective method for controlling fungal pathogens .
Mode of Action
This compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of the compound . The antifungal activity of the benzaldehydes is through disruption of cellular antioxidation .
Biochemical Pathways
The affected pathways are those involved in the oxidative stress-response . The compound disrupts these pathways, leading to downstream effects such as the inhibition of fungal growth .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of fungal growth . This is achieved through the disruption of cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc .
Action Environment
It is known that the compound can function as a chemosensitizing agent in concert with conventional drugs or fungicides to improve antifungal efficacy . Chemosensitization can reduce costs, abate resistance, and alleviate negative side effects associated with current antifungal treatments .
Biochemische Analyse
Biochemical Properties
2-(4-Nonylphenoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular redox homeostasis, thereby affecting the overall antioxidation capacity of cells. Additionally, this compound can act as a chemosensitizing agent, enhancing the efficacy of conventional antifungal agents by targeting cellular antioxidation components .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by disrupting cellular antioxidation systems, leading to oxidative stress . It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the redox state of the cell. For instance, in fungal cells, this compound has been shown to inhibit growth by destabilizing cellular redox homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of key enzymes involved in antioxidation pathways, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species (ROS) within the cell, causing oxidative damage to cellular components. Additionally, this compound can modulate gene expression by affecting transcription factors that respond to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage . The compound’s stability in various experimental conditions is crucial for understanding its temporal effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. For example, acute inhalation toxicity studies in rats have shown that high doses of this compound can cause mortality and severe respiratory distress . It is essential to determine the threshold levels at which the compound becomes toxic to ensure safe usage in experimental and industrial applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and antioxidation. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play critical roles in maintaining cellular redox balance . The compound’s impact on these metabolic pathways can lead to alterations in metabolic flux and changes in metabolite levels, further influencing cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cellular membranes and accumulate in specific cellular compartments . Understanding the mechanisms of its transport and distribution is essential for elucidating its overall effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can localize to various cellular compartments, including the mitochondria and cytoplasm Its localization is often directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell
Eigenschaften
IUPAC Name |
2-(4-nonylphenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2/c1-2-3-4-5-6-7-8-11-19-14-16-21(17-15-19)24-22-13-10-9-12-20(22)18-23/h9-10,12-18H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKNEHHWGYJIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306025 | |
| Record name | 2-(4-Nonylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478050-19-0 | |
| Record name | 2-(4-Nonylphenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478050-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Nonylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[[2-[2-[[2-(cyclopropylamino)acetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B3140839.png)
![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate](/img/structure/B3140843.png)

![1-[4-Methyl-2-(2,4,5-trichlorophenoxy)-5-pyrimidinyl]-1-ethanone](/img/structure/B3140849.png)
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate](/img/structure/B3140861.png)

![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B3140875.png)
methanone](/img/structure/B3140880.png)
![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B3140888.png)
![N-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B3140902.png)


![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(4-methoxy-2-methylphenyl)methanimidamide](/img/structure/B3140939.png)

